![molecular formula C16H18N4O3 B2376511 (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034336-09-7](/img/structure/B2376511.png)
(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone represents a class of heterocyclic compounds known for their diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H19N5O2 with a molecular weight of 301.34 g/mol. The structure features a pyridazine moiety linked to a pyrrolidine ring and a tetrahydrobenzo[d]isoxazole, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H19N5O2 |
Molecular Weight | 301.34 g/mol |
CAS Number | 2034434-57-4 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar pyrazole derivatives, which may provide insights into the activity of this compound. Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR . The compound's structural features may allow it to act synergistically with existing chemotherapeutic agents, enhancing their efficacy while reducing side effects.
Anti-inflammatory Properties
Compounds within this structural class have also demonstrated anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation . This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been suggested based on the activity of related pyrazole derivatives. Some studies report that these compounds exhibit broad-spectrum antibacterial and antifungal properties . The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), affecting intracellular signaling pathways .
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Antitumor Effects
In a study assessing the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds with structural similarities to our target showed enhanced cytotoxicity when combined with doxorubicin. The results indicated that the combination therapy could significantly improve treatment outcomes in resistant cancer subtypes .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that these compounds could significantly reduce levels of inflammatory markers in vitro. This suggests their potential utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
科学的研究の応用
Medicinal Chemistry
Pharmacological Activities
The compound exhibits a range of pharmacological activities due to its heterocyclic structure. Research indicates that derivatives of pyridazine and pyrrolidine, such as this compound, are known for their potential as:
- Antimicrobial agents : Effective against various bacterial strains.
- Anticancer agents : Demonstrated cytotoxic effects on cancer cell lines.
- Antidepressants : Potential influence on neurotransmitter systems.
- Anti-inflammatory agents : Reduction of inflammation in biological models.
The presence of both pyridazine and isoxazole rings in the compound enhances its interaction with biological targets, potentially leading to improved efficacy compared to simpler structures.
Drug Discovery
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization for yield and purity. The synthetic pathway often includes:
- Formation of the pyridazine moiety.
- Construction of the pyrrolidine ring.
- Coupling with the tetrahydrobenzo[d]isoxazole component.
Each step is critical for maintaining the integrity of the compound's biological activity.
Computational Methods
Computational tools like PASS (Prediction of Activity Spectra for Substances) are employed to predict the biological activity based on structural features. This approach aids in identifying promising candidates for further pharmacological evaluation.
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Anticancer Studies : Research has shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
- Antimicrobial Efficacy : A study demonstrated that derivatives with pyridazine rings showed enhanced antimicrobial activity compared to non-pyridazine counterparts, indicating a potential application in developing new antibiotics .
特性
IUPAC Name |
(3-pyridazin-3-yloxypyrrolidin-1-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(15-12-4-1-2-5-13(12)23-19-15)20-9-7-11(10-20)22-14-6-3-8-17-18-14/h3,6,8,11H,1-2,4-5,7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQGSGFGPSNLKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。